2-Quinolin-4-ylpropane-1,3-diol

Description

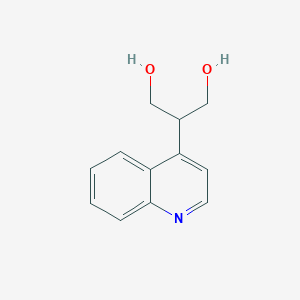

2-Quinolin-4-ylpropane-1,3-diol is a quinoline-derived compound featuring a propane-1,3-diol backbone substituted at the 4-position of the quinoline ring. The propane-1,3-diol moiety may enhance solubility or enable hydrogen bonding, influencing bioavailability and interaction with biological targets.

Properties

CAS No. |

213478-40-1 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24g/mol |

IUPAC Name |

2-quinolin-4-ylpropane-1,3-diol |

InChI |

InChI=1S/C12H13NO2/c14-7-9(8-15)10-5-6-13-12-4-2-1-3-11(10)12/h1-6,9,14-15H,7-8H2 |

InChI Key |

FUCGYYINVRESBI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(CO)CO |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(CO)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Quinolin-4-ylpropane-1,3-diol with structurally or functionally related quinoline and diol-containing compounds, highlighting key differences in synthesis, properties, and applications.

Structural and Functional Analogues

2.1.1. 4-(1,2,3-Triazol-2-yl)quinolin-2-ones

- Structure: Features a triazole ring at the quinoline 4-position instead of the propane-1,3-diol chain.

- Synthesis: Prepared via click chemistry using 4-azido-2-quinolinones and active methylene compounds (e.g., pentane-2,4-dione) .

- Bioactivity : Demonstrates antioxidant and antiproliferative effects, attributed to the triazole ring’s electron-withdrawing properties and ability to engage in hydrogen bonding .

- Key Difference : The triazole substituent may enhance metabolic stability compared to the diol group but reduce hydrophilicity.

2.1.2. 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one

- Structure: Combines a quinoline scaffold with a chalcone (α,β-unsaturated ketone) moiety.

- Synthesis: Synthesized via Claisen-Schmidt condensation of 3-acetylquinoline derivatives and 4-chlorobenzaldehyde (72% yield) .

- Bioactivity : Exhibits antimicrobial and anticancer activities, likely due to the chalcone group’s ability to disrupt cellular membranes or inhibit kinases .

- Key Difference: The conjugated enone system enables π–π stacking interactions, enhancing crystallinity and thermal stability compared to diol derivatives .

2.1.3. 4-(2-Quinoxalinyl-3-butene)-1,2-diol

- Structure: Substitutes quinoxaline (a benzene-fused pyrazine) for quinoline, with a butene-linked diol group.

- Relevance: The diol group may improve water solubility, similar to this compound, but the quinoxaline core alters electronic properties and binding affinity .

2.1.4. 2-Amino-2-(hydroxymethyl)propane-1,3-diol Compounds

- Structure: Propane-1,3-diol backbone with an amino-hydroxymethyl substituent.

- Application : Used in gas treatment processes (e.g., liquefied hydrocarbon gas purification) due to strong hydrogen-bonding capacity .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.